REACTION_SMILES
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[C:1](=[O:2])([F:3])[F:4].[CH3:15][Si-:16]([CH3:17])([F:18])([F:19])[CH3:20].[CH3:21][C:22]#[N:23].[CH3:5][N:6]([S+:7]([N:8]([CH3:9])[CH3:10])[N:11]([CH3:12])[CH3:13])[CH3:14]>>[C:1]([O-:2])([F:3])([F:4])[F:18].[CH3:5][N:6]([S+:7]([N:8]([CH3:9])[CH3:10])[N:11]([CH3:12])[CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(F)F
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Name
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C[Si-](C)(C)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si-](C)(C)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[S+](N(C)C)N(C)C
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Name
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Type
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product
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Smiles
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[O-]C(F)(F)F
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Name
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|
Type
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product
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Smiles
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CN(C)[S+](N(C)C)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |